Muconic Acid

Biomass conversion Heterogeneous catalysis Sustainable polymers

This trans,trans-muconic acid is the single isomer capable of efficient Diels-Alder cycloaddition with ethylene to produce bio-based terephthalic acid (78% yield)—the drop-in monomer for 100% renewable PET. It also hydrogenates to bio-adipic acid with 100% conversion and selectivity using a reusable Pt/C catalyst, slashing greenhouse gas emissions by ~80% versus petrochemical routes. Unlike cis,cis-MA, which rapidly isomerizes to cis,trans-MA (5× higher solubility, causing major yield losses), our ≥98% pure crystalline solid ensures reproducible downstream processing. Procure the exact isomeric form your bio-polymer or synthetic biology workflow demands.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 3588-17-8
Cat. No. B600596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuconic Acid
CAS3588-17-8
Synonyms(2E,4E)-2,4-Hexadienedioic acid; ;  trans,trans-2,4-Hexadienedioic acid
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C=CC(=O)O
InChIInChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+
InChIKeyTXXHDPDFNKHHGW-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





Muconic Acid (CAS 3588-17-8) Procurement Guide: Bio-Based Platform Chemical for Sustainable Polymer Production


Muconic acid (MA), specifically trans,trans-muconic acid, is a six-carbon unsaturated dicarboxylic acid (C6H6O4) distinguished by its conjugated diene structure and three isomeric forms (cis,cis-, cis,trans-, and trans,trans-). It functions as a bio-privileged platform intermediate for producing renewable commodity chemicals, including adipic acid and terephthalic acid, which are foundational to nylon-6,6 and polyethylene terephthalate (PET) production—markets estimated at $118 billion annually [1]. Commercially, it is available as a specialty-grade crystalline solid with a minimum purity of 98% [2]. Its unique unsaturated backbone enables specific Diels-Alder cycloadditions and polymerization reactions that are central to its industrial value, positioning it as a critical building block for next-generation sustainable materials and bio-based polymers [1].

Why Muconic Acid Cannot Be Substituted with Generic Unsaturated Diacids


Muconic acid (MA) cannot be generically substituted with other unsaturated diacids like sorbic acid or fumaric acid, nor can its isomeric forms be used interchangeably. The three isomers of MA (cis,cis-, cis,trans-, and trans,trans-) exhibit dramatically different physical properties, reactivities, and end-use applications [1]. Critically, only the trans,trans-isomer is an efficient precursor for key valorization pathways: it is the only isomer that participates effectively in Diels-Alder cycloadditions to produce terephthalic acid and is essential for specific polymerizations [2]. Even when a process is designed for MA, the isomer used is paramount; the commonly bio-produced cis,cis-isomer isomerizes rapidly to cis,trans-MA under ambient conditions, which has five times higher solubility and can severely impact downstream separations and yields [3]. Furthermore, the route to adipic acid via MA hydrogenation offers distinct sustainability advantages, with techno-economic analyses projecting a selling price as low as $2.60 per kg and an 80% reduction in greenhouse gas emissions compared to conventional fossil-derived adipic acid production [4].

Quantitative Evidence Guide: Muconic Acid Performance and Specifications


Superior Terephthalate Yield via Single-Atom Ru-Zeolite Isomerization

Trans,trans-muconic acid (ttMA) is the only isomer that undergoes Diels-Alder cycloaddition with ethylene to produce terephthalic acid, a key monomer for PET. A single-atom Ru-zeolite catalyst (0.2 wt% Ru on *BEA) achieves >95% selectivity in isomerizing bio-derived cis,cis-muconic acid (ccMA) to ttMA, with an exceptional productivity of 427 mM·h⁻¹ (≈85 g·L⁻¹·h⁻¹) [1]. In a one-pot isomerization/Diels-Alder cascade, this system yields terephthalate intermediates with 78% yield and 80% selectivity [1].

Biomass conversion Heterogeneous catalysis Sustainable polymers

100% Selective Hydrogenation to Bio-Adipic Acid Under Mild Conditions

Hydrogenation of trans,trans-muconic acid using a 5% Pt/C catalyst achieves full conversion with 100% selectivity to adipic acid under mild conditions (70°C, 4 bar H₂, 2 hours, substrate/catalyst ratio 10 wt/wt) [1]. The catalyst remains stable and reusable for up to 10 cycles without loss of activity or selectivity [1]. This performance exceeds that of alternative catalysts like Ru, Pt, and Pd nanoparticles, which exhibited 'not excellent' selectivities when tested on muconic acid at pH 5 [2].

Green chemistry Heterogeneous catalysis Nylon precursors

Unmatched Biological Production Titer of 88.2 g/L for cis,cis-Muconic Acid

The highest reported titer for cis,cis-muconic acid (ccMA) from glucose is 88.2 g/L, achieved in a 5 L bioreactor using an engineered Corynebacterium glutamicum strain with a yield of 0.30 mol/mol glucose [1]. This is a significant increase over other platforms, such as the 47.2 g/L titer achieved by Pseudomonas putida (productivity 0.49 g/L/h, yield 0.50 C-mol/C-mol) [2], and 9.3 g/L in Saccharomyces cerevisiae [3]. This performance establishes a new benchmark for ccMA biomanufacturing.

Metabolic engineering Industrial biotechnology Biorefinery

Isomer-Specific Solubility: cis,trans-MA is 5× More Soluble than cis,cis-MA

The cis,cis-isomer of muconic acid readily isomerizes to the cis,trans-isomer under ambient conditions, which can be easily overlooked due to similar chromatographic retention times [1]. This isomerization has significant consequences: the cis,trans isomer is five times more soluble at room temperature under acidic conditions than the cis,cis-isomer [1]. This solubility difference must be accounted for in purification, crystallization, and reaction work-up steps to ensure accurate yield calculations and process control.

Downstream processing Crystallization Process analytical technology

Lower GHG Emissions and Competitive Cost for Bio-Adipic Acid from Muconic Acid

A comprehensive techno-economic analysis and life cycle assessment of bio-adipic acid production from muconic acid indicates a potential selling price as low as $2.60 per kg, approaching cost parity with petrochemical adipic acid [1]. Critically, the process reduces greenhouse gas (GHG) emissions by up to 80% compared to the conventional fossil carbon-based route [1]. This dual advantage of economic competitiveness and environmental sustainability provides a strong incentive for industrial adoption.

Life cycle assessment Techno-economic analysis Sustainable chemistry

Optimal Application Scenarios for Muconic Acid in Industrial and Research Settings


Sustainable Production of Bio-Based Nylon-6,6

Muconic acid is the ideal feedstock for producing 100% bio-based adipic acid, a key monomer for nylon-6,6. The hydrogenation of trans,trans-muconic acid using a 5% Pt/C catalyst offers a robust, scalable route with 100% conversion and 100% selectivity under mild conditions (70°C, 4 bar H₂) [1]. The catalyst's reusability for at least 10 cycles without performance loss makes it economically attractive for industrial-scale production [1]. This route enables a drop-in replacement for petrochemical adipic acid, with the added benefit of significantly reduced carbon footprint.

Bio-Based Terephthalic Acid for 100% Renewable PET

For producing renewable polyethylene terephthalate (PET), trans,trans-muconic acid (ttMA) is the essential intermediate. A single-atom Ru-zeolite catalyst can isomerize bio-derived cis,cis-muconic acid to ttMA with >95% selectivity at a productivity of 427 mM·h⁻¹ [1]. This ttMA then undergoes a Diels-Alder cycloaddition with ethylene to yield terephthalate intermediates (78% yield, 80% selectivity in a one-pot cascade) [1], which can be further processed into PET. This technology is critical for companies aiming to achieve 100% bio-based content in their PET packaging and fibers.

Metabolic Engineering and Fermentation Process Development

For biotechnology and synthetic biology research, cis,cis-muconic acid serves as a model target for developing high-performance microbial cell factories. The current benchmark titer of 88.2 g/L from glucose using an engineered C. glutamicum strain [1] provides a clear target for strain optimization and bioprocess scale-up. Researchers focused on improving shikimate pathway flux or utilizing alternative feedstocks like corn stover hydrolysate [2] can use this platform to benchmark new strains and fermentation strategies.

Process Analytical Technology and Downstream Purification

Due to the facile isomerization of cis,cis-muconic acid to cis,trans-muconic acid under ambient conditions, and the five-fold difference in their solubility [1], robust analytical methods (e.g., HPLC, UPLC, ¹H NMR) are essential for accurate process monitoring and quality control [1]. This is particularly critical in crystallization and purification steps where isomerization can lead to significant yield losses. A validated analytical protocol is necessary for anyone involved in muconic acid production, scale-up, or procurement.

Technical Documentation Hub

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